molecular formula C7H6FNO2 B3026502 2-(3-Fluoropyridin-2-YL)acetic acid CAS No. 1000524-32-2

2-(3-Fluoropyridin-2-YL)acetic acid

Cat. No.: B3026502
CAS No.: 1000524-32-2
M. Wt: 155.13
InChI Key: KVVLGFFPZLHRJE-UHFFFAOYSA-N
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Description

2-(3-Fluoropyridin-2-YL)acetic acid is a chemical compound that has gained significant attention in the scientific research community due to its potential applications in various fields. This compound is commonly used in the synthesis of various pharmaceutical drugs, and its unique properties make it an important chemical in the field of medicinal chemistry.

Scientific Research Applications

Crystal Structure and Interactions

2-(3-Fluoropyridin-2-YL)acetic acid has been studied for its crystal structure and interactions within the crystal lattice. A related compound, fluroxypyr (2-[(4-amino-3,5-dichloro-6-fluoropyridin-2-yl)oxy]acetic acid), is characterized by hydrogen bonds and weak π–π interactions, forming chains of molecules in a three-dimensional network. This structural information can be crucial for understanding the material's properties and applications in various fields like material science and pharmacology (Park et al., 2016).

Synthesis and Structural Determination

Efficient synthesis methods and structural determination are vital for the application of this compound derivatives in scientific research. For instance, (Z)-2-(5-Amino-1,2,4-thiadiazol-3-yl)-2-[(fluoromethoxy)imino]acetic acid, a chemical modifier of cephalosporin antibiotics, was synthesized from 2-[(fluoromethoxy)imino]-1,3-propanedinitrile. Its stereochemical structure was confirmed by X-ray crystallography, showcasing the compound's potential in pharmaceutical applications (Kanai et al., 1993).

Physical-Chemical Properties and Acute Toxicity

Understanding the physical-chemical properties and acute toxicity of this compound derivatives is crucial for their safe application in scientific research. Studies on esthers of 2-(1,2,4-triazoles-3-iltio)acetic acids, which are structurally related, highlight their analgesic, neuroleptic, diuretic, anti-inflammatory, and mild antimicrobial activities. These derivatives are also intermediates for synthesizing more complex chemical structures. The acute toxicity studies indicate that these compounds are practically non-toxic, expanding their potential applications in pharmacology and biochemistry (Salionov, 2015).

Fluoroacetylation of Indoles

The fluoroacetylation of indoles using fluorinated acetic acids, such as this compound, represents a significant advancement in organic synthesis. This method allows for the synthesis of diverse fluoromethyl indol-3-yl ketones under catalyst- and additive-free conditions. The simplicity of this protocol and the fact that water is the only byproduct highlight the efficiency and environmental friendliness of this approach in synthetic chemistry (Yao et al., 2016).

Properties

IUPAC Name

2-(3-fluoropyridin-2-yl)acetic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6FNO2/c8-5-2-1-3-9-6(5)4-7(10)11/h1-3H,4H2,(H,10,11)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KVVLGFFPZLHRJE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(N=C1)CC(=O)O)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6FNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40700037
Record name (3-Fluoropyridin-2-yl)acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40700037
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

155.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1000524-32-2
Record name (3-Fluoropyridin-2-yl)acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40700037
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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